![molecular formula C17H10Cl2FNO B2486527 (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone CAS No. 478031-40-2](/img/structure/B2486527.png)
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains dichlorophenyl and fluorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone” are not detailed in the available literature .Scientific Research Applications
Antitubercular Agents
The synthesis of dihalosubstituted thiocarbamide derivatives based on this compound has been explored as potential antitubercular agents . These derivatives were tested in vitro against Mycobacterium tuberculosis, revealing moderate to good antitubercular activity. Notably, two derivatives (8d and 8e) expressed a minimum inhibitory concentration (MIC) of 25 μg/ml, while compound 7e showed an MIC of 12.5 μg/ml against M. tuberculosis .
Anticancer Precursors
4-Aminobenzophenones: , derived from this compound, play a crucial role in organic synthesis and are considered important for anticancer therapy . These derivatives serve as precursors for various bioactive molecules.
Antiviral Properties
The pyrrole subunit in this compound has diverse applications, including inhibition of reverse transcriptase (e.g., human immunodeficiency virus type 1, HIV-1) and cellular DNA polymerases protein kinases . These properties make it relevant in antiviral drug development.
Safety and Hazards
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO/c18-15-5-4-11(7-16(15)19)17(22)14-9-21-8-13(14)10-2-1-3-12(20)6-10/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRQIZDLVYYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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